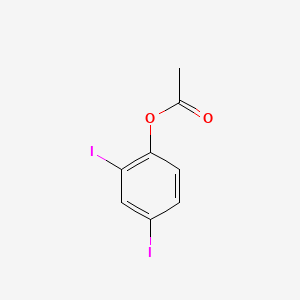
Phenol, 2,4-diiodo-, acetate
概要
説明
Phenol, 2,4-diiodo-, acetate is an organic compound with the molecular formula C₈H₆I₂O₂ and a molecular weight of 387.9410 g/mol . This compound is a derivative of phenol, where two iodine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the hydroxyl group of the phenol ring.
準備方法
The synthesis of phenol derivatives, including Phenol, 2,4-diiodo-, acetate, can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenol with iodine in the presence of a suitable catalyst . Another method includes the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the reaction.
化学反応の分析
Phenol, 2,4-diiodo-, acetate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: Phenol derivatives can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Phenol, 2,4-diiodo-, acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Phenol, 2,4-diiodo-, acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their structure and function . The iodine atoms can participate in halogen bonding, further influencing the compound’s biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can then exert its effects on cellular processes .
類似化合物との比較
Phenol, 2,4-diiodo-, acetate can be compared with other phenol derivatives such as:
Phenol: The parent compound, which has a hydroxyl group attached to a benzene ring.
2,4-Dichlorophenol: A similar compound where chlorine atoms are substituted at the 2 and 4 positions instead of iodine.
2,4-Dibromophenol: Another similar compound with bromine atoms at the 2 and 4 positions.
The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to other halogenated phenols.
特性
IUPAC Name |
(2,4-diiodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGMCWDIJHCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190400 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-80-4 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



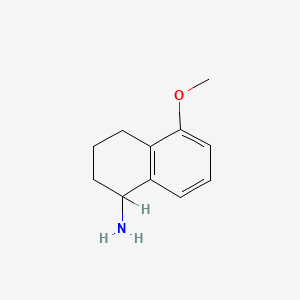
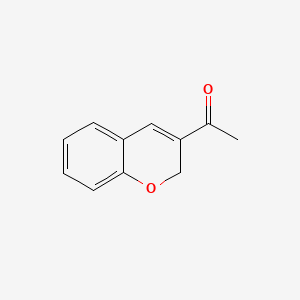



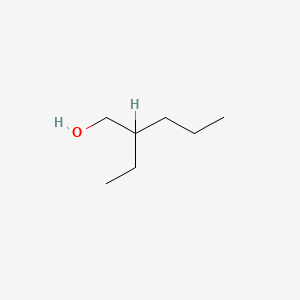
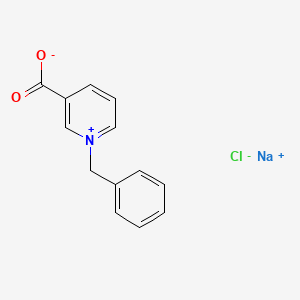

![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)




